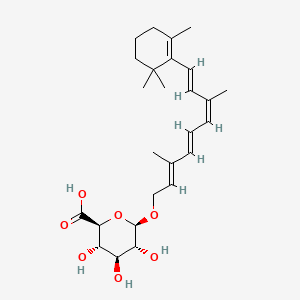

9-cis Retinoyl b-D-Glucuronide

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 9-cis Retinoyl b-D-Glucuronide is synthesized through the modification of an existing saccharide using click chemistry, which utilizes a copper catalyst to add fluorine and methyl groups to the sugar . The sugar is then glycosylated and carbamylated to produce the desired product .

Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale, ensuring high purity and consistency. The process includes rigorous quality control measures to maintain a minimum purity of 95% .

Análisis De Reacciones Químicas

Types of Reactions: 9-cis Retinoyl b-D-Glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include different isomers and derivatives of the original compound, such as 4-oxo-13-cis retinoyl glucuronide .

Aplicaciones Científicas De Investigación

9-cis Retinoyl b-D-Glucuronide has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of 9-cis Retinoyl b-D-Glucuronide involves its interaction with nuclear receptors, specifically retinoic acid receptors (RARs) and retinoid X receptors (RXRs) . Upon binding to these receptors, it regulates gene expression involved in cell growth, differentiation, and apoptosis .

Comparación Con Compuestos Similares

- 9-cis Retinoic Acid

- All-trans Retinoic Acid

- 13-cis Retinoic Acid

- 4-oxo-13-cis Retinoyl Glucuronide

Comparison: 9-cis Retinoyl b-D-Glucuronide is unique due to its β-D-glucuronyl group, which enhances its solubility and stability compared to other retinoids . This modification also affects its biological activity and metabolism, making it a valuable compound for research and therapeutic applications .

Actividad Biológica

9-cis Retinoyl β-D-Glucuronide (9-c-RAG) is a significant metabolite of 9-cis Retinoic Acid (9-c-RA), a member of the retinoid family that plays crucial roles in various biological processes. This article explores the biological activity of 9-c-RAG, focusing on its mechanisms of action, pharmacokinetics, and therapeutic potential.

9-c-RAG exerts its biological effects primarily through interactions with nuclear receptors, specifically the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). Upon binding to these receptors, 9-c-RAG induces conformational changes that activate transcription of genes associated with cellular differentiation, proliferation, and apoptosis.

Key Mechanisms:

- Gene Regulation : Activation of RARs and RXRs leads to modulation of retinoic acid response elements (RAREs) in target genes, influencing protein synthesis related to cell growth and differentiation .

- Biochemical Pathways : The compound affects critical pathways involved in embryonic development, vision, and immune responses.

Pharmacokinetics

The pharmacokinetics of 9-c-RAG indicate rapid metabolism and excretion. Glucuronidation plays a pivotal role in its metabolism, facilitating the elimination of retinoids from the body. In vivo studies have shown that following administration, 9-c-RAG is detectable in plasma and various tissues, suggesting extensive distribution within the organism .

In Vitro Studies

Research has demonstrated that 9-c-RAG possesses significant biological activity in various cell lines:

- Cell Proliferation and Differentiation : In studies involving human cell lines, 9-c-RAG has been shown to inhibit proliferation while promoting differentiation, similar to other retinoids like all-trans retinoic acid (atRA) .

- Neurodevelopmental Effects : In neural stem cell models, exposure to 9-c-RAG resulted in altered expression of neural markers, indicating its potential role in neurodevelopmental processes .

In Vivo Studies

In animal models, particularly pregnant mice and rats, 9-c-RAG has been identified as a major metabolite following administration of 9-c-RA. Its presence correlates with significant biological effects:

- Teratogenic Effects : High doses have been associated with teratogenic outcomes, emphasizing the need for careful dosage in therapeutic applications .

- Cancer Research : Preliminary studies suggest potential applications in cancer treatment due to its ability to induce differentiation in malignant cells. For instance, it has shown efficacy in models of acute promyelocytic leukemia .

Case Studies

- Chronic Bronchopneumonia in Lambs : A study administered all-trans-retinoyl β-D-glucuronide to lambs with chronic bronchopneumonia. While the focus was on all-trans isomer, implications for 9-c-RAG's reparative effects on epithelial tissues were noted .

- Mammary Carcinogenesis : Research involving Sprague-Dawley rats indicated that dietary inclusion of 9-c-RA significantly reduced the incidence of mammary adenocarcinomas compared to controls. This suggests a protective role against tumorigenesis .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O7/c1-16(11-12-19-18(3)10-7-14-26(19,4)5)8-6-9-17(2)13-15-32-25-22(29)20(27)21(28)23(33-25)24(30)31/h6,8-9,11-13,20-23,25,27-29H,7,10,14-15H2,1-5H3,(H,30,31)/b9-6+,12-11+,16-8-,17-13+/t20-,21-,22+,23-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHVRAMISWFIRU-NPWLVQBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC2C(C(C(C(O2)C(=O)O)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C\CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)\C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.